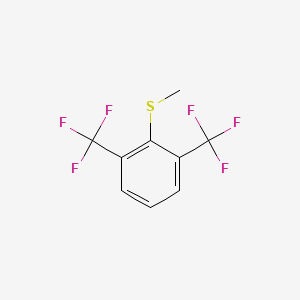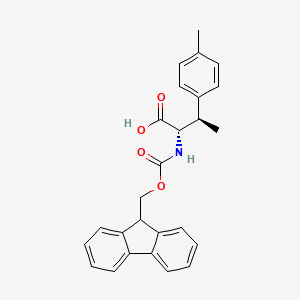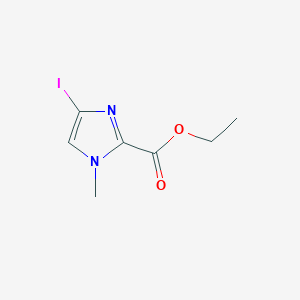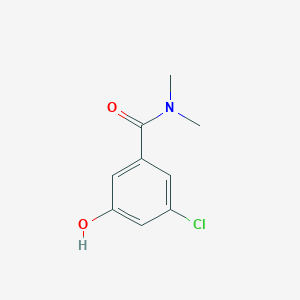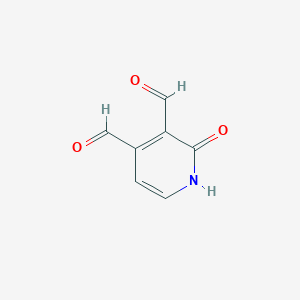
2-Hydroxypyridine-3,4-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxypyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of two aldehyde groups at the 3rd and 4th positions and a hydroxyl group at the 2nd position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypyridine-3,4-dicarbaldehyde typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-hydroxypyridine using reagents such as manganese dioxide or other oxidizing agents. The reaction conditions often require a controlled environment to ensure the selective formation of the desired aldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to maximize yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-Hydroxypyridine-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxypyridine-3,4-dicarboxylic acid.
Reduction: Formation of 2-hydroxypyridine-3,4-dimethanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
2-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-Hydroxypyridine-3,4-dicarbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of aldehyde groups allows for the formation of Schiff bases with amines, which can further modulate biological pathways.
相似化合物的比较
Similar Compounds
2-Hydroxypyridine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.
3,4-Dihydroxypyridine: Contains hydroxyl groups instead of aldehyde groups, leading to different chemical properties.
2-Hydroxypyridine-3,4-dicarboxylic acid: An oxidized form of 2-Hydroxypyridine-3,4-dicarbaldehyde with carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
属性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
2-oxo-1H-pyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-8-7(11)6(5)4-10/h1-4H,(H,8,11) |
InChI 键 |
SKUFHYBPLYXYOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


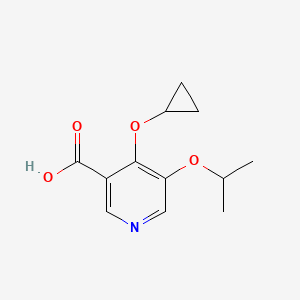




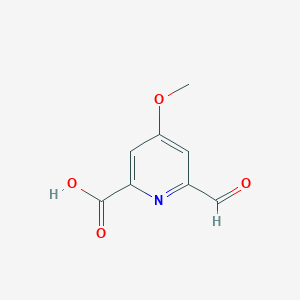

![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

